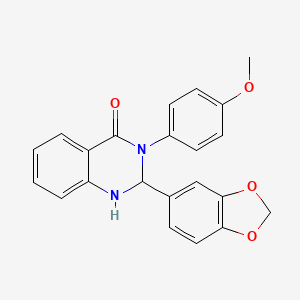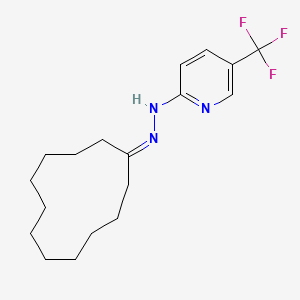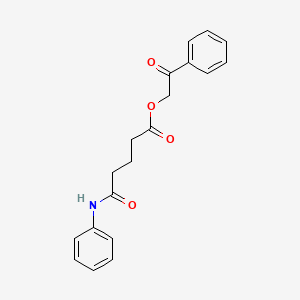![molecular formula C16H10F3N5OS B11100073 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11100073.png)
3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from 2-aminothiophene and a suitable nitrile, cyclization can be induced under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Amination: The amino groups at positions 3 and 6 can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The aromatic ring and the thieno[2,3-b]pyridine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor or activator.
Medicine
Medically, 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide shows promise as a therapeutic agent
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the cyano and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and specificity.
3,6-diamino-5-cyano-N-[2-(methyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: The methyl group is less electron-withdrawing compared to the trifluoromethyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide makes it unique. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H10F3N5OS |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H10F3N5OS/c17-16(18,19)9-3-1-2-4-10(9)23-14(25)12-11(21)8-5-7(6-20)13(22)24-15(8)26-12/h1-5H,21H2,(H2,22,24)(H,23,25) |
InChI Key |
VLYPAMOTVLGSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-[(furan-2-ylmethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099998.png)

![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11100010.png)

![N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]](/img/structure/B11100023.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine](/img/structure/B11100027.png)

![N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline](/img/structure/B11100042.png)
![N'-{(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene}isonicotinohydrazide](/img/structure/B11100049.png)

![N-(2,6-Dimethylphenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11100067.png)
![1-(phenylcarbonyl)-2-(pyridazin-4-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11100079.png)

![2-Cyanoethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11100098.png)
